2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepines This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one followed by methoxylation using methanol and a base such as sodium methoxide. This process can be optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is a key intermediate in the synthesis of certain pharmaceuticals, particularly those used in the treatment of psychiatric disorders.
Industry: It is used in the production of various chemical products and as a precursor in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. By modulating these receptors, the compound can exert antipsychotic and mood-stabilizing effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound has a similar structure but contains a thione group instead of a methoxy group.
11-oxo-11H-dibenzo[b,f][1,4]thiazepin-10-yl-acetic acid: Another structurally related compound with different functional groups.
Uniqueness
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and pharmaceutical applications .
Eigenschaften
Molekularformel |
C14H11NO2S |
---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
8-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-12-10(8-9)14(16)15-11-4-2-3-5-13(11)18-12/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
WCFDCIHBQQEPFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.